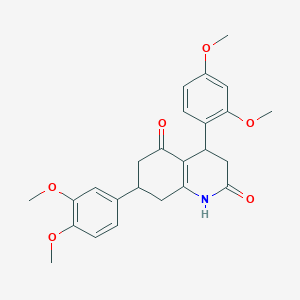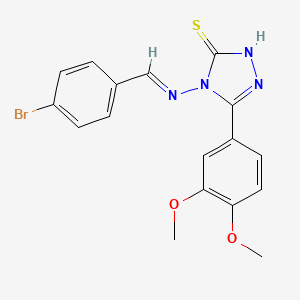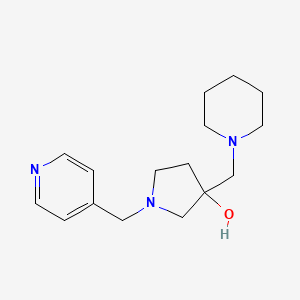![molecular formula C17H20N4O2 B5540707 2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5540707.png)
2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.15862589 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Effects and Mechanisms
The chemical compound 2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine, due to its complex structure and interactions, has been studied across various contexts in scientific research, particularly focusing on its pharmacological effects and mechanisms within different biological systems. Although direct studies on this exact compound are limited, related research on compounds with similar structures provides insight into potential pharmacological applications and mechanisms.
Potential Therapeutic Applications
Research into compounds with similar structural components has shown promise in the treatment of various diseases. For example, studies on related piperazine and pyrimidine derivatives have explored their roles in treating conditions like hypertension, infectious diseases, and cancer. Piperazine compounds, for instance, have been investigated for their vasodilatory properties in the treatment of hypertension, demonstrating how structural components akin to this compound could be relevant in cardiovascular diseases (Gilmore, Weil, & Chidsey, 1970)[https://consensus.app/papers/treatment-hypertension-vasodilator-combination-gilmore/67d3a91d24d55bb7a82171b4d9729a0c/?utm_source=chatgpt].
Impact on Drug Metabolism and Disposition
Furthermore, the metabolism and disposition of pharmaceuticals are crucial areas of research, where derivatives of piperazine and pyrimidine have been extensively studied. These studies help in understanding how such compounds are processed by the body, which is essential for developing effective and safe medications. For example, the metabolism of HIV-1 protease inhibitors (Balani et al., 1995)[https://consensus.app/papers/metabolites-l735524-potent-hiv1-protease-inhibitor-urine-balani/9de160acf565587fbca5c4ff03b44c1c/?utm_source=chatgpt] and the characterization of radioligands for receptor studies in the brain (Osman et al., 1996)[https://consensus.app/papers/characterization-metabolites-5ht1a-receptor-osman/095c01a597e15b68b1a21a9dcdb35951/?utm_source=chatgpt] illustrate the broad range of pharmacokinetic and pharmacodynamic research relevant to compounds like this compound.
Research on Receptor Binding and Imaging
Compounds containing elements of the structure found in this compound have been utilized in receptor binding studies and imaging techniques. For instance, research on benzamides and their ability to visualize breast tumors through sigma receptor binding highlights the potential diagnostic applications of similar compounds (Caveliers et al., 2002)[https://consensus.app/papers/sigma-receptor-scintigraphy-caveliers/65c5343c5f285203bf0fd677e142690c/?utm_source=chatgpt].
Propriétés
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-pyrimidin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-2-20-10-12-21(13-11-20)16(22)14-4-6-15(7-5-14)23-17-18-8-3-9-19-17/h3-9H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBVCWZHSBDLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5540633.png)
![2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540640.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5540645.png)
![2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL](/img/structure/B5540655.png)
![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5540662.png)

![N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)
![(4aS*,7aR*)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540679.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)
![1-{4-[4-(1-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5540698.png)
![N-{4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE](/img/structure/B5540705.png)

